molecular formula C10H16N2OS B2445128 2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide CAS No. 1281165-03-4

2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2445128
CAS RN: 1281165-03-4
M. Wt: 212.31
InChI Key: ALCBPRNTWXQKRU-UHFFFAOYSA-N
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Description

2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide, also known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB is a thiazole derivative that has been studied for its biochemical and physiological effects, mechanism of action, and potential future directions.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Research on auxiliary-directed Pd-catalyzed γ-C(sp(3))-H bond activation utilizes derivatives related to 2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide. These derivatives, particularly those based on isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, demonstrate the efficiency of Pd-catalyzed activation of inert γ-C(sp(3))-H bonds for C-C bond formation in primary amine compounds. This approach facilitates the synthesis of γ-substituted non-natural amino acids, showcasing the potential of 2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide derivatives in catalyzing complex organic transformations (Pasunooti et al., 2015).

Antitumor Activity

Several studies explore the antitumor potential of thiazole derivatives. For instance, the discovery of dual Src/Abl kinase inhibitors showcases thiazole-5-carboxamide derivatives' potent antiproliferative activity against various cancer cell lines. These compounds demonstrate promising results in preclinical assays, particularly in models of chronic myelogenous leukemia (CML), highlighting the significance of thiazole derivatives in cancer research (Lombardo et al., 2004). Additionally, novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety have been synthesized and evaluated for their anticancer properties, further underscoring the versatility of thiazole derivatives in developing new anticancer agents (Gomha et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of novel thiazolo[5,4-d]pyrimidines from 2-methylsulphanyl-5-aminothiazole-4-carboxamide demonstrates the utility of thiazole derivatives in creating complex heterocyclic compounds. This research contributes to the development of new heteroarylthiazolo pyrimidine motifs, which are of interest for their potential pharmacological activities and as building blocks in organic synthesis (Chattopadhyay et al., 2010).

properties

IUPAC Name

2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-5-10(3,4)12-9(13)8-6-11-7(2)14-8/h6H,5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCBPRNTWXQKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CN=C(S1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(2-methylbutan-2-yl)-1,3-thiazole-5-carboxamide

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